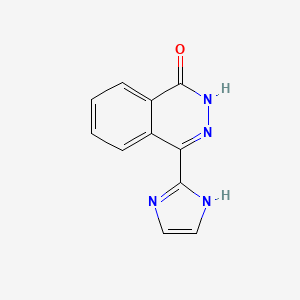

4-(1H-imidazol-2-yl)phthalazin-1(2H)-one

Description

Contextualization of Phthalazinone and Imidazole (B134444) Scaffolds in Medicinal Chemistry Research

The academic interest in 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one is best understood by first examining its constituent parts: the phthalazinone and imidazole rings. Both are recognized as "privileged structures" in drug discovery.

Phthalazinone Scaffold: The phthalazin-1(2H)-one core is a nitrogen-containing fused heterocyclic system that is a versatile scaffold in medicinal chemistry. researchgate.net This structure is a common feature in many bioactive compounds and has been developed to interact with a wide array of biological targets. researchgate.net Phthalazinone derivatives have been investigated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects. researchgate.netresearchgate.net Their ability to act as enzyme inhibitors is particularly notable, with research focusing on their potential to inhibit targets like poly(ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and various kinases. researchgate.netnih.govosf.io The synthetic versatility of the phthalazinone nucleus allows for functionalization at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological activity. researchgate.net

Imidazole Scaffold: The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is another cornerstone of medicinal chemistry. researchgate.net It is present in essential biological molecules like the amino acid histidine and purines in DNA. researchgate.net The unique electronic characteristics and hydrogen-bonding capability of the imidazole ring allow it to readily interact with numerous enzymes and receptors. researchgate.net Consequently, imidazole derivatives have been extensively developed for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. researchgate.net In oncology research, imidazole-based compounds are known to function through various mechanisms, such as kinase inhibition and histone deacetylase (HDAC) inhibition. nih.gov

The combination of these two potent pharmacophores in a single hybrid molecule like this compound provides a structural framework that is ripe for exploration in the search for new therapeutic agents. nih.gov

Historical Perspective of Related Compound Research in Drug Discovery

The research trajectory of compounds related to this compound is deeply intertwined with the development of targeted cancer therapies, particularly the emergence of PARP inhibitors.

In the early 2000s, the phthalazinone core was identified as a potent scaffold for the inhibition of poly(ADP-ribose) polymerase (PARP-1), an enzyme critical for DNA repair. researchgate.net The inhibition of PARP-1 was recognized as a promising strategy for treating cancers with specific DNA repair defects, such as those with mutations in the BRCA1 or BRCA2 genes. This led to the design and synthesis of numerous phthalazinone-based PARP inhibitors. researchgate.netnih.gov

One of the most significant outcomes of this research was the development of Olaparib, a potent PARP inhibitor that features the phthalazinone core. researchgate.net The discovery of Olaparib and other related drugs validated the phthalazinone scaffold as a clinically important pharmacophore in oncology. researchgate.net This success spurred further investigation into other phthalazinone-based compounds as inhibitors of different enzymes involved in cancer progression, such as Aurora kinases and topoisomerase II. nih.govosf.iorsc.org This historical context establishes the phthalazinone ring system as a validated and highly valuable component in the design of enzyme inhibitors for cancer therapy.

Rationale for Investigating this compound: Emerging Research Significance

The primary rationale for investigating this compound is not for its own direct biological effects, but for its role as a sophisticated chemical building block or scaffold. nih.gov In rational drug design, the strategy of molecular hybridization—combining two or more known pharmacophoric units into a single molecule—is a powerful approach to create novel compounds with potentially enhanced or new activities. nih.gov

The title compound perfectly embodies this principle by linking the clinically validated phthalazinone core with the versatile imidazole ring. Researchers are interested in this hybrid structure for several key reasons:

Access to New Chemical Space: Combining these two scaffolds allows chemists to create a new generation of molecules with unique three-dimensional shapes and electronic properties, which may interact with biological targets in novel ways.

Multi-Target Potential: Both phthalazinone and imidazole are known to interact with a wide range of enzymes, particularly kinases and polymerases. nih.govosf.ionih.gov Hybrid molecules incorporating both may have the potential to inhibit multiple targets, a strategy that is of growing interest in treating complex diseases like cancer.

Synthetic Tractability: The structure is amenable to further chemical modification. nih.gov The nitrogen atoms in both the imidazole and phthalazinone rings provide reactive sites for adding different functional groups, allowing for the creation of a library of related compounds for biological screening. nih.gov

Recent studies have focused on synthesizing and evaluating the biological activities of related phthalazinone-imidazole hybrids, demonstrating the ongoing interest in this structural motif. nih.govdntb.gov.ua

Overview of Major Research Areas in this compound

The research surrounding this compound and its structural isomers is concentrated in synthetic and medicinal chemistry, with a primary focus on creating novel compounds for anticancer applications.

The main research areas include:

Synthesis of Novel Derivatives: A significant area of research involves the development of synthetic methods to create libraries of molecules based on the phthalazinone-imidazole framework. nih.govrsc.org This includes creating derivatives by adding different chemical groups to the core structure to explore the structure-activity relationship (SAR). For example, a recent study detailed the synthesis of novel oxadiazol-phthalazinone derivatives and evaluated their anti-proliferative activity. nih.govrsc.org

Enzyme Inhibition Studies: A major goal is to discover new enzyme inhibitors. Given the history of the parent scaffolds, research is heavily focused on evaluating these new hybrid compounds as inhibitors of cancer-related enzymes like PARP, p38 mitogen-activated protein kinase (MAPK), and topoisomerase II. nih.govnih.govrsc.org

Anticancer and Anti-proliferative Screening: Newly synthesized compounds are routinely screened against various human cancer cell lines to identify molecules with potent anti-proliferative effects. nih.govrsc.org Studies often include investigations into the mechanism of action, such as the ability to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. nih.govrsc.org

The table below summarizes the inhibitory activities of some representative phthalazinone derivatives against various cancer-related targets, illustrating the therapeutic potential of this class of compounds.

| Compound Type | Target Enzyme / Cell Line | Reported Activity (IC₅₀) | Reference |

| Oxadiazol-phthalazinone Derivative 1 | p38 MAPK | ~16% enzyme concentration reduction | nih.govrsc.org |

| Oxadiazol-phthalazinone Derivative 2e | p38 MAPK | ~18% enzyme concentration reduction | nih.govrsc.org |

| Oxadiazol-phthalazinone Derivative 1 | Topoisomerase II | ~84% enzyme concentration reduction | nih.govrsc.org |

| Oxadiazol-phthalazinone Derivative 2e | Topoisomerase II | ~82% enzyme concentration reduction | nih.govrsc.org |

| Phthalazinone Derivative DLC-1 | PARP-1 | <0.2 nM | nih.gov |

| Phthalazinone Derivative DLC-49 | PARP-1 | 0.53 nM | nih.gov |

| Phthalazinone Derivative DLC-49 | HDAC-1 | 17 nM | nih.gov |

| Phthalazinone Derivative DLC-1 | MDA-MB-436 (Breast Cancer Cell) | 0.08 µM | nih.gov |

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-11-8-4-2-1-3-7(8)9(14-15-11)10-12-5-6-13-10/h1-6H,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHQKXIMSDPOBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419818 | |

| Record name | 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57594-20-4 | |

| Record name | 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 1h Imidazol 2 Yl Phthalazin 1 2h One

Retrosynthetic Analysis and Key Precursors for 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnection breaks the bond between the phthalazinone core and the imidazole (B134444) ring, suggesting a late-stage coupling or a cyclization reaction to form one of the heterocycles onto the other.

A logical approach involves the disconnection of the C4-C2' bond between the phthalazinone and imidazole rings. This leads to two key precursor types: a phthalazinone derivative activated at the C4 position and a 2-substituted imidazole, or an ortho-substituted benzene (B151609) derivative that can be cyclized to form the phthalazinone ring after the imidazole moiety is in place.

Key Precursors:

2-Formylbenzoic acid or its derivatives: These are fundamental building blocks for the phthalazinone core. The aldehyde group provides a reactive site for condensation with a hydrazine (B178648), and the carboxylic acid group is essential for the cyclization.

Hydrazine or its derivatives: Hydrazine hydrate (B1144303) is the simplest reagent for forming the N-N bond within the phthalazinone ring.

2-Substituted imidazole precursors: The imidazole ring can be introduced from various starting materials, such as 2-imidazolecarboxaldehyde or a protected 2-lithioimidazole, which can react with an electrophilic C4 position on the phthalazinone ring.

o-Benzoylbenzoic acid derivatives: An alternative precursor where the C4 substituent is already in place, which can then be cyclized with hydrazine. ekb.eg

A plausible retrosynthetic pathway is depicted below:

Classical and Modern Synthetic Routes to the Phthalazin-1(2H)-one Core

The synthesis of the phthalazin-1(2H)-one scaffold is a well-established area of heterocyclic chemistry, with both classical and modern methods available to researchers.

Cyclization Reactions for Phthalazinone Ring Formation

The most common method for synthesizing the phthalazinone ring is the cyclocondensation of a 2-acylbenzoic acid derivative with hydrazine. nih.govsci-hub.st This [4+2] cyclocondensation is a robust and widely used method. nih.gov

Classical Approach:

The reaction of 2-formylbenzoic acid with hydrazine hydrate in a suitable solvent, such as ethanol (B145695) or acetic acid, upon heating, yields phthalazin-1(2H)-one. researchgate.netlongdom.org The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the final phthalazinone ring. researchgate.net

Modern Approaches:

Recent advancements have focused on developing more efficient and environmentally friendly methods. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields. rsc.orgrsc.org

Catalyst-free and solvent-free synthesis: For some substrates, the reaction can proceed efficiently without the need for a catalyst or solvent, offering a highly atom-economical and green synthetic route. researchgate.net

Multicomponent reactions: Strategies that combine three or more reactants in a single pot to form the desired product are gaining traction due to their efficiency. nih.govlongdom.org

Functionalization Strategies for Imidazole Ring Incorporation

The introduction of the imidazole ring at the C4 position of the phthalazinone core can be achieved through several strategies.

From a pre-functionalized phthalazinone: A common route involves the synthesis of a 4-halophthalazinone, typically 4-bromophthalazin-1(2H)-one, which can then undergo a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) with an appropriately substituted imidazole derivative. researchgate.net

From a pre-functionalized benzoic acid: An alternative is to start with a 2-benzoylbenzoic acid derivative where the benzoyl group is a 2-imidazolecarbonyl moiety. Cyclization of this precursor with hydrazine would directly yield the target compound.

Conversion from other heterocycles: In some cases, an oxazole (B20620) ring can be converted into an imidazole ring through a ring-opening and recyclization process, known as the Cornforth rearrangement. rsc.orgrsc.orgtandfonline.com This could be a potential, though less direct, route.

A plausible synthetic scheme starting from 2-formylbenzoic acid is outlined below:

Formation of Phthalazinone: 2-Formylbenzoic acid is reacted with hydrazine hydrate to form phthalazin-1(2H)-one. researchgate.net

Halogenation at C4: The phthalazinone is then brominated at the C4 position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid to yield 4-bromophthalazin-1(2H)-one.

Cross-Coupling: The 4-bromophthalazin-1(2H)-one is then coupled with a 2-metalated imidazole (e.g., 2-(tributylstannyl)imidazole or 2-imidazoleboronic acid) under palladium catalysis to furnish this compound.

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound on a research scale.

Catalyst Development and Solvent Effects

Catalyst Development:

For the cross-coupling step, the choice of palladium catalyst and ligand is critical. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂. The choice of ligand can influence the reaction rate and selectivity. For the synthesis of the phthalazinone core itself, acidic or basic catalysts can be employed to accelerate the cyclization, although catalyst-free methods are also known. researchgate.net Some syntheses have reported the use of oxalic acid as a cheap and efficient catalyst for phthalazinone formation. researchgate.net

Solvent Effects:

The choice of solvent can significantly impact the reaction. For the cyclocondensation to form the phthalazinone, polar protic solvents like ethanol or aprotic solvents like DMF are often used. sci-hub.st In the case of cross-coupling reactions, solvents such as toluene, dioxane, or DMF are common. The solubility of reactants and intermediates is a key consideration. For instance, in the synthesis of phthalazin-1(2H)-ones from 2-acylbenzoic acids, DMF was found to be a suitable solvent, and the addition of water as an anti-solvent aided in the crystallization and purification of the product. sci-hub.st

Derivatization and Structural Modification of this compound

The structure of this compound offers several avenues for derivatization. The imidazole ring contains two nitrogen atoms, and the phthalazinone core has a lactam nitrogen, all of which are potential sites for substitution.

The imidazole ring is a versatile heterocycle with two nitrogen atoms that can be subjected to various chemical modifications. The reactivity of these nitrogens is a key aspect of derivatization strategies.

N-Alkylation and N-Acylation:

The nitrogen atoms of the imidazole ring can be alkylated or acylated to introduce a variety of substituents. In a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, both the imine and the secondary amine of the imidazoline (B1206853) ring were found to be sufficiently nucleophilic to react with acyl and sulfonyl chlorides. nih.gov This suggests that the imidazole nitrogens in this compound would also be reactive towards similar electrophiles. The reaction of the imine analogue with various acyl and sulfonyl chlorides in an anhydrous aprotic solvent like dichloroethane (DCE) at elevated temperatures leads to the formation of the corresponding N-acylated and N-sulfonylated derivatives. nih.gov

For instance, the reaction of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with sulfonyl chlorides results in the formation of N-(2-(1-(aryl/alkylsulfonyl)-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-ylidene)aryl/alkylsulfonamides. nih.gov A similar approach could be envisioned for the N-alkylation and N-acylation of the imidazole moiety in the target compound. The use of protecting groups, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be a powerful strategy to control the regioselectivity of these reactions. nih.govacs.org

| Reagent | Product Type | Reference |

| Acyl chlorides | N-acylated imidazole | nih.gov |

| Sulfonyl chlorides | N-sulfonylated imidazole | nih.gov |

| Alkyl halides | N-alkylated imidazole | nih.govmonash.edu |

| Orthoesters | N-alkylated imidazole | rsc.org |

| Morita–Baylis–Hillman (MBH) adducts | N-allylated/alkylated imidazole | beilstein-journals.org |

The phthalazinone ring system also presents opportunities for modification, primarily at the lactam nitrogen and the carbonyl group.

N-Alkylation of the Phthalazinone Lactam:

The nitrogen atom at position 2 of the phthalazinone ring can be alkylated. For example, a series of 4-(1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives were synthesized via alkylation with appropriate alkyl and acyl halides in ethanol in the presence of a catalytic amount of triethylamine. rsc.org This indicates that the N-2 position of the phthalazinone ring in the target compound is amenable to substitution.

Transformation of the Carbonyl Group:

While direct modification of the carbonyl group is less common, transformations of related functionalities have been reported. For instance, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine can be converted to the corresponding 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one derivative. mdpi.com This transformation highlights the potential for modifying the exocyclic group at position 1 of the phthalazine (B143731) ring system.

| Modification Strategy | Reagent/Condition | Product Feature | Reference |

| N-Alkylation | Alkyl/Acyl halides, Triethylamine | N-substituted phthalazinone | rsc.org |

| Imine to One Conversion | Not specified | Phthalazin-1(2H)-one | mdpi.com |

When multiple reactive sites are present, controlling the regioselectivity of a reaction is a significant challenge. In this compound, there are three nitrogen atoms that could potentially be alkylated or acylated.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors, as well as the reaction conditions. otago.ac.nz Electron-withdrawing groups on the imidazole ring generally direct alkylation to the more remote nitrogen atom. otago.ac.nz The nature of the alkylating agent and the solvent can also play a crucial role in determining the site of substitution. nih.govresearchgate.net For instance, in the alkylation of indazoles, a related bicyclic system, the choice of solvent and base can significantly influence the N-1/N-2 regioselectivity. beilstein-journals.org

The use of a protecting group on one of the imidazole nitrogens can be an effective strategy to achieve regioselective functionalization of the other nitrogen or the phthalazinone nitrogen. The SEM group has been successfully used to direct arylation and alkylation in imidazoles. nih.govacs.org By protecting one nitrogen, the other becomes the primary site for reaction, and subsequent deprotection yields the desired regioisomer.

Stereoselectivity would be a consideration if chiral centers are introduced during derivatization, for example, through the use of chiral alkylating agents or catalysts.

Green Chemistry Principles in the Synthesis of this compound and its Analogues

The application of green chemistry principles to the synthesis of heterocyclic compounds is a growing area of research, aimed at reducing the environmental impact of chemical processes.

Microwave-Assisted and Ultrasound-Assisted Synthesis:

Microwave irradiation has been shown to be an effective green tool for the synthesis of phthalazinone and imidazole derivatives, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govmonash.edumdpi.comrsc.orgresearchgate.netrsc.orgrsc.orgorientjchem.orgnih.gov Similarly, ultrasound-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, including imidazoles and phthalazinones, offering advantages such as mild reaction conditions and improved efficiency. nih.govmonash.eduresearchgate.netresearchgate.netnih.gov

Use of Green Solvents:

The replacement of volatile and toxic organic solvents with greener alternatives is a key principle of green chemistry. Deep eutectic solvents (DESs) and ionic liquids (ILs) have emerged as promising green solvents for the synthesis of heterocyclic compounds, including imidazoles. mdpi.comrsc.orgresearchgate.netacs.orgnih.govresearchgate.netresearchgate.netencyclopedia.pub These solvents are often non-volatile, thermally stable, and can be recycled, reducing waste generation. researchgate.net Water is another excellent green solvent for certain reactions, although the solubility of organic reactants can be a limitation. researchgate.net The use of solvent-free conditions, where possible, represents an ideal green synthetic approach. nih.govresearchgate.net

| Green Chemistry Approach | Application | Advantages | References |

| Microwave-Assisted Synthesis | Synthesis of phthalazinones and imidazoles | Reduced reaction time, higher yields, energy efficiency | nih.govmonash.edumdpi.comrsc.orgresearchgate.netrsc.orgrsc.orgorientjchem.orgnih.gov |

| Ultrasound-Assisted Synthesis | Synthesis of phthalazinones and imidazoles | Mild conditions, improved efficiency | nih.govmonash.eduresearchgate.netresearchgate.netnih.gov |

| Deep Eutectic Solvents (DESs) | Synthesis of imidazoles and other heterocycles | Green solvent, recyclable, can act as catalyst | mdpi.comrsc.orgresearchgate.netresearchgate.netencyclopedia.pub |

| Ionic Liquids (ILs) | Synthesis of imidazoles | Green solvent, recyclable, tunable properties | rsc.orgacs.orgnih.govresearchgate.net |

| Solvent-Free Synthesis | Synthesis of imidazoles | Reduced waste, simplified work-up | nih.govresearchgate.net |

Biological and Pharmacological Investigations of 4 1h Imidazol 2 Yl Phthalazin 1 2h One

In Vitro Biological Screening Paradigms for 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one

In vitro screening is the foundational step in determining the potential therapeutic value of a novel chemical entity. This process involves a series of controlled experiments using isolated biological components to identify and characterize the compound's effects.

Cell-Based Assays for Specific Biological Activities

Cell-based assays are crucial for understanding a compound's activity in a biological context that mimics a physiological environment. For a compound like this compound, a primary area of investigation would likely be its antiproliferative effects, given that the phthalazinone scaffold is present in several anticancer agents. nih.gov

Researchers would typically employ a panel of human cancer cell lines to assess the compound's ability to inhibit cell growth. For instance, studies on the related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, and its copper(II) complexes have utilized cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer), alongside non-tumorigenic cell lines like HDFa (human dermal fibroblasts) to evaluate selectivity. researchgate.net The antiproliferative activity is often quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Representative Cell-Based Antiproliferative Assay Data for a Related Phthalazine (B143731) Derivative

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

| Copper(II) complex of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | HeLa | 2.13 | sciforum.net |

| Copper(II) complex of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | BALB/3T3 (normal fibroblasts) | 135.30 | sciforum.net |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (free ligand) | HeLa | 87.74 | mdpi.com |

This table is illustrative and presents data for a related compound, not this compound.

Beyond cancer, the phthalazinone core has been associated with a range of other biological activities, including anti-inflammatory and antihypertensive effects. nih.govnih.gov Therefore, cell-based assays relevant to these areas, such as measuring the inhibition of inflammatory cytokine production in immune cells or assessing effects on vascular smooth muscle cells, would also be pertinent.

Enzymatic Assays and Receptor Binding Studies

To elucidate the mechanism of action, researchers often progress from cell-based observations to more defined systems involving isolated enzymes or receptors. The phthalazinone and imidazole (B134444) moieties are known to interact with various enzymatic targets.

For example, some phthalazine derivatives are known to be potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. sciforum.net Others have been shown to inhibit kinases like VEGFR-2 and Aurora kinases. nih.gov Therefore, a logical step in the investigation of this compound would be to screen it against a panel of kinases and other enzymes implicated in cancer and other diseases. These assays typically measure the compound's ability to inhibit the catalytic activity of the enzyme, often through spectrophotometric or radiometric methods.

Similarly, receptor binding assays would be employed to determine if the compound interacts with specific cell surface or nuclear receptors. The imidazole ring, for instance, is a key feature of compounds targeting various receptors. Given that some phthalazine derivatives act as α-adrenoceptor antagonists, screening for binding to these and other G-protein coupled receptors (GPCRs) would be a valid approach. researchgate.net These assays typically involve incubating the compound with a preparation of the receptor and a radiolabeled ligand to see if the compound can displace the known ligand.

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets. This approach is invaluable for broad activity profiling and identifying potential "hits" for further development. For a novel compound like this compound, HTS could be used to screen it against extensive libraries of enzymes, receptors, and whole cells to uncover unexpected biological activities.

These automated platforms can perform thousands of assays in a short period, measuring endpoints such as enzyme activity, receptor binding, or cell viability. The data generated can provide a comprehensive initial profile of the compound's biological effects and help prioritize it for more detailed mechanistic studies.

Exploration of Biological Targets and Pathways Modulated by this compound

Once a biological activity is confirmed through screening, the next critical phase is to identify the specific molecular targets and pathways through which the compound exerts its effects.

Target Identification and Validation Methodologies

Identifying the direct molecular target of a bioactive compound is a complex but essential task. Several advanced methodologies can be employed:

Affinity Chromatography: The compound of interest, this compound, could be immobilized on a solid support. A cell lysate is then passed over this support, and proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry.

Computational Approaches: Molecular docking studies can be used to predict the binding of the compound to the three-dimensional structures of known proteins. For example, docking studies have been used to rationalize the activity of imidazole-based inhibitors against Trypanosoma cruzi CYP51. uni.lu This approach can help prioritize potential targets for experimental validation.

Genetic and Proteomic Approaches: Techniques such as RNA interference (RNAi) or CRISPR-Cas9 can be used to systematically knock down the expression of specific genes to see if this mimics or blocks the effect of the compound. Proteomic methods can analyze changes in protein expression or post-translational modifications in cells treated with the compound, providing clues about the affected pathways.

Once a potential target is identified, validation is necessary to confirm that the compound's biological activity is indeed mediated through this target. This can involve demonstrating a direct interaction between the compound and the purified target protein and showing that modulation of the target's activity leads to the observed cellular effects.

Ligand-Target Interaction Studies

To understand the molecular basis of a compound's activity, it is crucial to characterize the interactions between the ligand (the compound) and its biological target.

X-ray Crystallography and NMR Spectroscopy: These techniques can provide high-resolution structural information about how the compound binds to its target protein. This can reveal the specific amino acid residues involved in the interaction and the conformation of the bound ligand.

Molecular Modeling: As mentioned, computational modeling can predict and analyze the binding mode. For instance, docking studies on novel phthalazine derivatives have helped to understand their interaction with α-adrenoceptors. researchgate.net These models can guide the design of more potent and selective analogs.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (e.g., the dissociation constant, Kd) and the thermodynamics of the interaction between the compound and its target.

Through a systematic application of these investigative techniques, the full biological and pharmacological profile of this compound could be elucidated, paving the way for potential therapeutic applications.

In Vivo Pre-clinical Pharmacological Activity Assessment

A comprehensive review of published scientific literature and patent databases reveals a notable absence of in vivo preclinical studies for this compound.

Efficacy Studies in Disease Models

There are currently no publicly available research findings detailing the efficacy of this compound in any animal models of disease. While the broader class of phthalazinone derivatives has been investigated for various therapeutic applications, including as anti-inflammatory and anti-cancer agents, specific data for this compound is lacking. osf.ioresearchgate.net

Exploratory Studies of Biological Impact in Animal Systems

Similarly, there is no available data from exploratory in vivo studies in animal systems to characterize the biological impact of this compound. Such studies would be essential to understand its pharmacokinetic and pharmacodynamic profiles.

Cellular Uptake and Subcellular Localization Studies of this compound

Detailed investigations into the cellular uptake mechanisms and subcellular localization of this compound have not been reported in the peer-reviewed scientific literature. Research on other phthalazinone derivatives has explored aspects like glucose uptake activation, but these studies are on structurally distinct molecules and the findings cannot be directly extrapolated to the compound . nih.govresearchgate.net Methodologies for studying cellular uptake often involve techniques like fluorescence microscopy and flow cytometry, which would be applicable for future research on this compound. bris.ac.uk

Comparative Biological Activity Profiling of this compound with Related Compounds

Direct comparative biological activity profiling of this compound against its structural analogs is not available in the current body of scientific literature. However, research on related phthalazinone and imidazole-containing compounds provides a basis for understanding how structural modifications can influence biological activity.

The phthalazinone core is a versatile scaffold that has been incorporated into numerous biologically active molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govpharmainfo.in The nature and position of substituents on the phthalazinone ring are critical determinants of the resulting biological activity. For instance, different substitutions at the 4-position of the phthalazinone ring have led to compounds with potent and selective inhibitory activity against various enzymes, such as poly(ADP-ribose) polymerase (PARP). osf.io

In a study of a structurally related imine analog, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, the compound itself was found to be inactive against a panel of approximately 60 cancer cell lines. nih.gov This underscores the significant impact that minor structural changes—in this case, the difference between an imine and a ketone at the 1-position—can have on biological activity.

Furthermore, research on other 4-substituted phthalazinone derivatives has demonstrated a range of biological effects. For example, some 4-aminoalkyl-1(2H)-phthalazinone derivatives have shown potential as multifunctional agents for Alzheimer's disease by inhibiting acetylcholinesterase and monoamine oxidases. nih.gov Other studies have synthesized 4-substituted phthalazinones with anti-inflammatory or antifungal properties. researchgate.net

The imidazole moiety is also a well-established pharmacophore present in numerous drugs with diverse therapeutic applications, including antifungal, antibacterial, and anticancer agents. jchemrev.comclinmedkaz.org The combination of the phthalazinone and imidazole rings in this compound suggests potential for biological activity, but this remains to be experimentally verified and compared with related structures.

Below is a data table summarizing the biological activities of some related phthalazinone derivatives mentioned in the literature.

| Compound Name/Class | Biological Activity Investigated | Key Findings | Reference |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | Anticancer | Showed no activity against a panel of ~60 cancer cell lines. | nih.gov |

| 4-Aminoalkyl-1(2H)-phthalazinone derivatives | Anti-Alzheimer's disease | Exhibited inhibition of AChE and MAOs, and anti-platelet aggregation. | nih.gov |

| Thiazolyl-phthalazinone acetamides | Glucose uptake activation | Identified as potent glucose uptake activators in skeletal muscle cells. | nih.gov |

| 4-Substituted-2(1H)-phthalazinone derivatives | Anti-inflammatory | Some derivatives showed significant anti-inflammatory activity in a rat paw edema model. | researchgate.net |

| 4-Phenyl and 4-Benzylphthalazin-1-ones | Anticancer (PARP-1 inhibition) | Some compounds showed significant cytotoxic activity against A549 lung carcinoma cells and potent PARP-1 inhibition. | osf.io |

Elucidation of the Molecular Mechanism of Action for 4 1h Imidazol 2 Yl Phthalazin 1 2h One

Identification and Characterization of Primary Molecular Targets

The primary molecular targets of 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one have not yet been definitively identified in published literature. However, the structural motifs present in the compound, namely the phthalazin-1(2H)-one core and the imidazole (B134444) ring, are known to interact with various biological macromolecules.

The phthalazin-1(2H)-one moiety is a key pharmacophore in several clinically significant molecules. For instance, this scaffold is present in poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib, which are used in cancer therapy. nih.govsciforum.net Phthalazine (B143731) derivatives have also been investigated as inhibitors of other protein kinases, including Aurora kinases, and as modulators of vascular endothelial growth factor (VEGF) receptors. nih.govnih.gov

The imidazole ring is another privileged structure in medicinal chemistry, known for its ability to participate in hydrogen bonding and metal coordination. Imidazole-containing compounds have been developed as inhibitors of a wide range of enzymes and as ligands for various receptors. nih.gov For example, some imidazole derivatives have been shown to interact with the MDM2-p53 protein-protein interface, a critical interaction in cancer biology. nih.gov

Given this context, potential primary molecular targets for this compound could include enzymes such as protein kinases or PARP, or it could be involved in the disruption of protein-protein interactions. Definitive identification and characterization of its primary targets will require dedicated experimental studies, such as affinity chromatography, yeast two-hybrid screening, or computational target prediction followed by experimental validation.

Detailed Analysis of Binding Interactions with Macromolecular Targets

A detailed understanding of how a compound interacts with its molecular target is crucial for elucidating its mechanism of action. This involves determining the binding affinity and mapping the specific molecular interactions.

Currently, there is no publicly available data from biophysical assays determining the binding affinity of this compound to any specific molecular target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are standard methods used to quantify the binding affinity (typically represented by the dissociation constant, Kd) between a small molecule and its target protein. Such studies would be essential to confirm direct binding and to quantify the strength of the interaction with any putative targets.

High-resolution structural information from X-ray crystallography or cryo-electron microscopy (cryo-EM) provides atomic-level details of how a compound binds to its target. While the crystal structure of a related compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, has been reported, there are no published crystal structures of this compound in complex with a macromolecular target. nih.gov Obtaining such a structure would be a critical step in visualizing the binding mode, identifying key interacting residues, and understanding the basis of selectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR, Water-LOGSY, and 1H-15N Heteronuclear Single Quantum Coherence (HSQC) titrations can identify binding and map the interaction interface. For instance, HSQC titration experiments can monitor chemical shift perturbations in the protein's spectrum upon addition of the ligand, revealing the residues involved in binding. While NMR has been used to confirm the structure of related phthalazine-imidazole compounds, no studies have been published that use NMR to map the interaction of this compound with a protein target. nih.gov

Downstream Signaling Pathway Analysis and Functional Consequences of Target Engagement

Engagement of a molecular target by a compound typically leads to the modulation of downstream signaling pathways, resulting in a cellular response. The functional consequences of target engagement by this compound remain to be elucidated.

Based on the potential targets suggested by its chemical structure, if the compound were to inhibit an enzyme like PARP or a protein kinase, one would expect to see changes in the phosphorylation status of downstream substrates or alterations in DNA repair pathways. For example, inhibition of a kinase in the Hedgehog signaling pathway by related phthalazine derivatives leads to changes in the expression of Gli-dependent genes. google.com To investigate these effects for this compound, researchers could employ techniques such as Western blotting to probe the phosphorylation of key signaling proteins or reporter gene assays to measure the activity of specific transcription factors.

Proteomic and Metabolomic Approaches to Unraveling Mechanistic Pathways

Modern "omics" technologies offer a global view of the cellular changes induced by a compound, providing unbiased insights into its mechanism of action.

Proteomics: Quantitative proteomic studies, such as those using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, could be used to analyze global changes in protein expression and phosphorylation upon treatment with this compound. This could help to identify affected signaling pathways and potential off-target effects.

Metabolomics: Metabolomic profiling can reveal changes in the cellular metabolic state induced by the compound. By analyzing the levels of various metabolites, researchers can gain insights into which metabolic pathways are perturbed, which could be a direct or indirect consequence of target engagement.

Currently, no proteomic or metabolomic studies have been published for this compound. Such studies would be invaluable in building a comprehensive picture of its molecular mechanism of action.

Investigation of Allosteric Modulation and Multi-target Interactions

The unique structural combination of a phthalazinone and an imidazole ring in this compound suggests the potential for complex pharmacological activities, including allosteric modulation and interactions with multiple biological targets.

Allosteric Modulation:

Allosteric modulators bind to a site on a protein that is topographically distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the protein's activity. This can manifest as either positive allosteric modulation (PAM), which enhances the effect of the endogenous ligand, or negative allosteric modulation (NAM), which reduces it.

Recent studies have highlighted the potential of phthalazinone derivatives to act as allosteric inhibitors. For instance, a class of phthalazinone derivatives has been identified as allosteric inhibitors of human DNA methyltransferase 3A (DNMT3A). escholarship.orgnih.govacs.org In these instances, the phthalazinone moiety was found to be crucial for the inhibitory activity, binding to a site near the tetramer interface of the enzyme. escholarship.orgacs.org This binding is thought to modulate the enzyme's activity by altering its conformational state. escholarship.orgacs.org

While direct evidence for this compound as an allosteric modulator is not currently available, the established precedent of the phthalazinone scaffold in allosteric inhibition suggests that this compound could potentially exhibit similar properties. The imidazole ring could further contribute to or modify such interactions.

Multi-target Interactions:

The phthalazinone scaffold is a component of numerous compounds that exhibit activity against a range of biological targets, particularly protein kinases. This promiscuity suggests that phthalazinone-containing molecules may function as multi-target inhibitors.

Kinase Inhibition: Several classes of phthalazinone derivatives have been developed as potent inhibitors of various kinases. For example, phthalazinone pyrazoles have been identified as selective inhibitors of Aurora-A kinase. nih.govacs.orgresearchgate.netresearchgate.net Other phthalazine derivatives have shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), mitogen-activated protein kinase (MAPK), and topoisomerase II (Topo II). mdpi.comnih.govnih.govrsc.org

PARP Inhibition: A significant application of the phthalazinone core is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. nih.govosf.io

Other Potential Targets: The broader class of phthalazinone derivatives has been associated with a wide spectrum of pharmacological effects, including anti-inflammatory, antihypertensive, and antidiabetic activities, indicating a diverse range of potential molecular targets. nih.gov

The presence of the imidazole group in this compound could influence its target profile. Imidazole-containing compounds are known to interact with a variety of receptors and enzymes. For example, derivatives of 1H-imidazole have been studied as α-adrenergic receptor agonists and antagonists.

Given the polypharmacology associated with both the phthalazinone and imidazole moieties, it is plausible that this compound could interact with multiple biological targets. However, without direct experimental evidence, the specific targets and the nature of these interactions remain speculative.

Potential for Off-Target Interactions and Selectivity Profiling

The potential for multi-target interactions inherently raises the possibility of off-target effects. A comprehensive selectivity profile is crucial for understanding the therapeutic potential and possible side effects of any new chemical entity.

Selectivity Profiling:

The selectivity of a compound refers to its ability to interact with a specific target over other, often closely related, targets. For kinase inhibitors, selectivity is a critical parameter, as off-target kinase inhibition can lead to toxicity.

For phthalazinone-based kinase inhibitors, selectivity can vary significantly depending on the specific substitutions on the core scaffold. For instance, certain phthalazinone pyrazole (B372694) derivatives have demonstrated high selectivity for Aurora-A kinase over Aurora-B kinase, with some compounds showing over 1000-fold selectivity. nih.govacs.org

In the case of this compound, a systematic selectivity profiling against a broad panel of kinases and other potential targets would be necessary to determine its specificity. The nature and position of the imidazole substituent would likely play a significant role in defining its selectivity profile.

Potential Off-Target Interactions:

Based on the known activities of related compounds, potential off-target interactions for this compound could include:

Other Kinases: Given the prevalence of kinase inhibition among phthalazinone derivatives, there is a high probability of interaction with multiple kinases beyond a primary target.

Adrenergic Receptors: The imidazole moiety is a known pharmacophore for adrenergic receptors, suggesting a potential for interaction with this receptor family.

Other Enzymes and Receptors: The diverse biological activities reported for phthalazinone and imidazole derivatives suggest a broad range of potential off-target interactions that would need to be investigated. osf.ionih.gov

A study on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, a structurally related compound, and its copper(II) complex showed selectivity in its cytotoxic effects, being more active against a cancer cell line (HeLa) than against normal fibroblasts (BALB/3T3). researchgate.netmdpi.comsciforum.net This suggests that selectivity can be achieved within this class of compounds. However, another study on derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine found no significant activity against a panel of cancer cell lines, highlighting the sensitivity of biological activity to small structural changes. mdpi.comnih.govnih.gov

In the absence of specific experimental data for this compound, the following table summarizes the known activities of related compound classes, which could inform the design of a selectivity screening panel.

| Compound Class | Known Targets/Activities | Reference |

| Phthalazinone Derivatives | Allosteric inhibitors of DNMT3A | escholarship.orgnih.govacs.org |

| Phthalazinone Pyrazoles | Selective inhibitors of Aurora-A kinase | nih.govacs.orgresearchgate.netresearchgate.net |

| Phthalazine Derivatives | Inhibitors of VEGFR-2, MAPK, Topo II | mdpi.comnih.govnih.govrsc.org |

| Phthalazinone Derivatives | PARP inhibitors | nih.govosf.io |

| 1H-imidazole Derivatives | α-adrenergic receptor modulators | |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine copper(II) complex | Selective cytotoxicity against HeLa cells | researchgate.netmdpi.comsciforum.net |

Structure Activity Relationship Sar Studies and Rational Drug Design Strategies for 4 1h Imidazol 2 Yl Phthalazin 1 2h One Analogues

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

Systematic modification of the core structure, including the imidazole (B134444) moiety, the phthalazinone system, and various substituents, allows researchers to probe the chemical space and identify key pharmacophoric features. While extensive SAR data on the specific 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one scaffold is limited in publicly accessible literature, valuable insights can be drawn from studies on very close analogues, particularly its dihydroimidazole (B8729859) (imidazoline) counterpart and the broader class of phthalazinone-based inhibitors.

The imidazole ring is a critical component, often designed to mimic the nicotinamide (B372718) group of the NAD+ cofactor, which is the natural substrate for PARP enzymes. Its hydrogen bond donor and acceptor capabilities are pivotal for anchoring the inhibitor within the enzyme's active site.

In a study on the closely related hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, researchers synthesized a series of derivatives to explore the impact of substitutions on the imidazoline (B1206853) nitrogen. nih.gov The secondary amine group of the imidazoline ring was found to be sufficiently nucleophilic to react with various aryl and alkyl sulfonyl chlorides. nih.gov This led to the creation of N-sulfonylated derivatives, effectively capping the hydrogen-donating ability of this part of the molecule and introducing a range of electronically and sterically diverse groups. nih.gov

The biological evaluation of these compounds for antiproliferative activity against a panel of approximately 60 cancer cell lines revealed that none of the synthesized derivatives, including the parent compound, exhibited significant activity. nih.gov This suggests that for this specific 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine scaffold, these modifications did not confer cytotoxic potential. For instance, a moderate antiradical effect was noted for a sulfonamide derivative (6j), but this did not translate to anticancer activity. nih.gov

| Compound ID | R (Substituent on Sulfonyl Group) | Biological Activity (Antiproliferative) |

| 6a | Phenyl | No significant activity reported nih.gov |

| 6e | 4-Methoxyphenyl | No significant activity reported nih.gov |

| 6j | 2,4,6-Trimethylphenyl | Moderate ABTS antiradical effect nih.gov |

| 6m | 8-Quinolyl | No significant activity reported nih.gov |

| Data derived from studies on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivatives. nih.gov |

The phthalazinone core is a well-established pharmacophore in PARP inhibition, providing a rigid scaffold that positions other functional groups for optimal interaction with the enzyme. The lactam portion of the phthalazinone is crucial for forming a key hydrogen bond with the glycine (B1666218) residue (Gly863) in the PARP active site.

Studies on other phthalazinone-based PARP inhibitors have shown that substitutions on the fused benzene (B151609) ring of the phthalazinone core can significantly modulate potency and pharmacokinetic properties. nih.govresearchgate.net For example, introducing a fluorine atom, as seen in the development of Olaparib, can enhance metabolic stability and cell permeability. acs.org

In the investigation of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, derivatives were also synthesized where the exocyclic imine group was sulfonated. nih.gov This modification directly alters the hydrogen bonding capacity of the group analogous to the lactam oxygen in the target compound. However, similar to the N-sulfonylation of the imidazoline ring, these modifications did not yield compounds with notable antiproliferative effects. nih.gov A related study also describes the transformation of these imine derivatives into their corresponding phthalazin-1(2H)-one analogues, providing a direct synthetic route to the core structure of interest. mdpi.com

While the core imidazole and phthalazinone rings are directly connected in this compound, the influence of substituents on both heterocyclic systems is a key aspect of SAR. These substituents can influence electronic properties, solubility, and steric interactions within the enzyme's binding pocket.

Research on various phthalazinone inhibitors has demonstrated that the type and length of substituents have a direct relationship with inhibitory activity. nih.govresearchgate.net For instance, in one study, the inhibitory activities of derivatives were found to be related to the type of substituent and the length of an alkyl chain connecting to an aromatic ring. nih.gov In another study of phthalazinone-based inhibitors, compounds with a phenyl substitution on the phthalazinone ring were synthesized. The position of chlorine atoms on this phenyl ring was found to be critical for PARP-1 inhibitory potency. consensus.app

In the context of the 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine analogues, the substituents were various aryl and alkyl groups on the sulfonyl moieties attached to either the imidazoline or phthalazinimine nitrogen. nih.gov The electronic nature of these substituents (electron-donating like methoxy, or electron-withdrawing like nitro) was varied. While these changes influenced chemical reactivity—for example, an electron-donating group on the sulfonyl chloride favored the formation of the N-sulfonated phthalazinimine derivative—they did not lead to the discovery of potent antiproliferative agents within that specific series. nih.gov

| Compound ID | Nature of Substituent | Modification Site | Biological Activity Finding |

| 6e | 4-Methoxyphenyl (electron-donating) | Imidazoline & Phthalazinimine N | No significant antiproliferative activity nih.gov |

| 7f | 2-Chlorophenyl (electron-withdrawing) | Imidazoline N (ring-opened product) | Moderate RAGE inhibitory potency nih.gov |

| 7k | 4-Nitrophenyl (electron-withdrawing) | Imidazoline N (ring-opened product) | Moderate RAGE inhibitory potency nih.gov |

| Data derived from studies on 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine derivatives and their ring-opened benzonitrile (B105546) products. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. These predictive models are invaluable in drug discovery for screening virtual libraries and prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different structural, physicochemical, or electronic features of a molecule. For phthalazinone-based PARP inhibitors, a wide array of descriptors are typically calculated. These can be categorized as:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Geometrical descriptors: Relate to the 3D arrangement of the atoms.

Electronic descriptors: Quantify features like charge distribution and polarizability.

Constitutional descriptors: Include basic counts of atoms, bonds, and molecular weight.

Hybrid descriptors: Combine multiple types of information (e.g., charge and surface area).

A 2018 study on a series of 26 phthalazinone inhibitors used the Chemistry Development Kit (CDK) to calculate 108 such descriptors. mdpi.com A crucial step in building a robust QSAR model is selecting the most relevant descriptors while discarding redundant or irrelevant ones. The Genetic Algorithm (GA) is a widely used feature selection method that mimics natural evolution to identify the optimal subset of descriptors that best correlate with biological activity. mdpi.com In the aforementioned study, GA was used to select three key descriptors (one 3D and two 2D) to build the final model. mdpi.com

A QSAR model is only useful if it is statistically robust and predictive. Several validation techniques are employed to assess a model's quality:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) are used. The model is repeatedly built using a subset of the data and tested on the remaining data point. A high cross-validated correlation coefficient (Q²) indicates good internal consistency.

External Validation: The model's predictive power is tested on an external set of compounds (the test set) that were not used in model development. A high correlation coefficient (R²_pred) for the test set is a strong indicator of the model's ability to predict the activity of new compounds.

Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled dataset. Low correlation coefficients for the randomized models confirm that the original model is not due to a chance correlation.

For phthalazinone PARP inhibitors, QSAR models have been developed using methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN). researchgate.netconsensus.app One study reported an MLR model with a squared correlation coefficient (R²) of 0.944 and a cross-validated Q² of 0.921, indicating high predictive efficiency. researchgate.net Another study comparing MLR, SVM, and ANN found that the non-linear SVM and ANN approaches often provide superior predictive capabilities. consensus.app

The Applicability Domain (AD) defines the chemical space in which the QSAR model can make reliable predictions. It ensures that the model is not used to predict the activity of compounds that are structurally too different from the training set. The AD is a critical component for the practical application of QSAR models in drug design and regulatory assessment. nih.gov

| Model Type | Key Descriptors | Validation Metrics | Reference |

| GA-MLR | 3 selected (2D & 3D) | External test set validation, Y-randomization | Ambrose GO, et al. (2018) mdpi.com |

| MLR & SVM | 4 selected | MLR: R²=0.944, Q²=0.921; SVM: R²=0.947, Q²=0.887 | Najafi N, et al. (2025) researchgate.net |

| LS-SVM | Docking-derived free energy of binding | R²=0.977, Q²_cv=0.971 | Abbasi-Radmoghaddam Z, et al. (2021) ekb.eg |

Computational Approaches in Rational Design of this compound Derivatives

Computational methods are pivotal in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. patsnap.com For derivatives of this compound, these approaches are essential for understanding their interaction with biological targets and for optimizing their properties.

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) relies on the knowledge of molecules that bind to a biological target to derive a model that predicts the activity of new compounds. researchgate.net Quantitative Structure-Activity Relationship (QSAR) is a primary LBDD methodology that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org

In the context of phthalazinone derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their inhibitory potency, for instance, against PARP-1. nih.govlongdom.org These studies typically involve generating a dataset of phthalazinone analogues with known activities, calculating various molecular descriptors (e.g., topological, electronic, geometrical), and then using statistical methods like Multiple Linear Regression (MLR) or Support Vector Machines (SVM) to build a predictive model. nih.govlongdom.org For example, a QSAR study on a set of phthalazinone-based PARP-1 inhibitors successfully developed models with high predictive efficiency, demonstrating the utility of this approach in screening and designing potential leads. nih.govlongdom.org

Table 1: Example of QSAR Model Performance for Phthalazinone-based PARP-1 Inhibitors nih.gov This interactive table shows statistical values for two QSAR models used in the study of PARP-1 inhibitors.

| Model | r² (Coefficient of Determination) | Q²cv (Cross-validated r²) | RMSE (Root Mean Square Error) |

|---|---|---|---|

| MLR | 0.944 | 0.921 | 0.249 |

These validated models can then be used to predict the biological activity of novel, unsynthesized this compound analogues, prioritizing the most promising candidates for synthesis and biological evaluation. researchgate.net

Structure-Based Drug Design (SBDD) Approaches: Molecular Docking and Dynamics

When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool. danaher.com Molecular docking and molecular dynamics (MD) simulations are cornerstone SBDD techniques used to investigate the binding of phthalazinone derivatives at an atomic level. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogues, docking studies into the active site of PARP-1 have revealed crucial interactions. jst.go.jp The phthalazinone scaffold is known to form strong and selective interactions, including hydrogen bonds between the lactam moiety and key amino acid residues like Glycine and Serine in the PARP-1 active site. nih.govjst.go.jp Docking simulations help identify which modifications on the phthalazinone or imidazole rings might enhance these binding interactions or create new favorable contacts, thereby increasing potency. nih.gov Studies have identified strong interactions with key amino acids such as GLY 227A, MET 229A, PHE 230A, and TYR 246A within the PARP-1 active site. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time under physiological conditions. nih.govfrontiersin.org By simulating the movements of atoms, MD can confirm the stability of binding modes predicted by docking and provide insights into the dynamic nature of the interactions. frontiersin.orgnih.gov For phthalazinone-based inhibitors, MD simulations have been used to confirm stable binding within the PARP-1 active site, ensuring that the crucial hydrogen bonds and other interactions are maintained. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. nih.gov For this compound, a pharmacophore model would include features from both the phthalazinone and imidazole rings known to be critical for binding.

This pharmacophore model then serves as a 3D query for virtual screening , a computational technique used to search large libraries of compounds to identify those that match the pharmacophore and are therefore likely to be active. nih.govslideshare.net This process efficiently filters vast chemical databases, prioritizing a manageable number of compounds for acquisition and experimental testing. nih.gov Virtual screening pipelines for PARP inhibitors have successfully integrated methods like 2D fingerprint similarity, shape-based screening, and molecular docking to identify novel hits from libraries containing hundreds of thousands of compounds. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Novel Analogues

Fragment-Based Drug Discovery (FBDD): FBDD is an alternative to traditional high-throughput screening (HTS) for identifying lead compounds. youtube.com It involves screening libraries of small molecules, or "fragments" (typically with a molecular weight <300 Da), for weak binding to the target protein. nih.gov These hits then serve as starting points for building more potent, drug-like molecules. youtube.comnih.gov In the context of this compound, one could envision using fragments corresponding to the phthalazinone core or the imidazole moiety to probe for binding interactions and then growing or linking these fragments to generate novel analogues. This strategy has proven successful for challenging targets where HTS has failed. nih.gov

Scaffold Hopping: This strategy involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while preserving the essential binding interactions. patsnap.comnih.gov The goal is to discover new chemical classes with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. niper.gov.in For this compound, a scaffold hopping approach might replace the phthalazinone system with another bicyclic heterocycle or modify the imidazole ring, aiming to maintain the key pharmacophoric features required for PARP inhibition. niper.gov.in This can lead to the discovery of compounds with distinct structures but similar biological activity. nih.gov

Design and Synthesis of Focused Libraries for SAR Elucidation

To understand the Structure-Activity Relationship (SAR), focused libraries of analogues are designed and synthesized. patsnap.comnih.gov This involves systematically modifying specific parts of the lead compound, this compound, and evaluating the impact of these changes on biological activity. nih.gov

Synthetic strategies for phthalazinone derivatives are well-established, often starting from 2-benzoylbenzoic acid derivatives which are cyclized with hydrazine (B178648). sci-hub.se For this compound analogues, a focused library could explore variations at several positions:

The Phthalazinone Ring: Substituents can be introduced on the benzo part of the scaffold to explore electronic and steric effects.

The Imidazole Ring: The N-H of the imidazole can be substituted, or substituents can be placed on the carbon atoms of the ring to probe for additional interactions with the target protein.

The Linker: While the imidazole is directly attached in the parent compound, linkers could be introduced between the two heterocyclic systems.

The synthesis and subsequent biological testing of these focused libraries provide critical data that directly informs the rational design process, highlighting which molecular features are essential for potency and which can be modified to improve other properties. nih.govsci-hub.se For example, studies on phthalazinone derivatives have shown that the type of substituent and the length of an alkyl chain can significantly impact PARP1 inhibitory activity. nih.gov

Multi-Parameter Optimization (MPO) in Lead Compound Design

Modern drug discovery requires a delicate balance of multiple, often conflicting, properties to produce a safe and effective drug. optibrium.com Multi-Parameter Optimization (MPO) is a strategy used during the lead optimization phase to simultaneously consider and balance factors like potency, selectivity, solubility, metabolic stability (ADME properties), and toxicity. nih.govinternational-pharma.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Olaparib |

| AZD2461 |

| Talazoparib |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine |

| Rucaparib |

| Zopolrestat |

| Azelastine |

| 5-fluorouracil |

| 2-benzoylbenzoic acid |

| Hydrazine |

Potential Therapeutic Applications and Pre Clinical Research Directions of 4 1h Imidazol 2 Yl Phthalazin 1 2h One

Exploration of Efficacy in Specific Disease Models

While direct preclinical studies on 4-(1H-imidazol-2-yl)phthalazin-1(2H)-one are not extensively reported in the public domain, research on closely related analogs provides insights into its potential therapeutic applications.

Anti-Cancer Research

The phthalazinone scaffold is a component of several established and experimental anti-cancer agents. nih.gov For instance, olaparib, a PARP inhibitor, features a phthalazinone core. Research into compounds structurally similar to this compound has been undertaken to explore their anti-proliferative potential.

A study investigating the anti-cancer properties of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, a compound closely related to the subject of this article, and its derivatives, evaluated their effects on a panel of approximately sixty human cancer cell lines. The cell lines represented nine types of cancer, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. In this comprehensive screening, none of the tested compounds, including the parent imine, demonstrated any significant cytotoxic activity at a concentration of 10 μM. nih.govnih.gov

In contrast, another line of investigation has explored the anti-cancer potential of metal complexes of phthalazine-based ligands. In one such study, a copper(II) complex of a ligand bearing a phthalazin-1(2H)-one scaffold, specifically dichloro[2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one]copper(II), demonstrated significant cytotoxic effects. researchgate.net The complex, denoted as C2, was tested against several human cancer cell lines, and its activity was compared to the free ligand and a reference drug, cisplatin. The results indicated that the copper(II) complex was the most potent among the tested compounds, reducing the viability of HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and MDA-MB-231 (triple-negative breast cancer) cells by approximately 57.5–81.2%. researchgate.net Notably, the free ligand itself showed significantly less activity. nih.gov

Table 1: In Vitro Cytotoxicity of a Related Copper(II) Complex

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Dichloro[2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one]copper(II) (C2) | HeLa | Not explicitly stated, but reduced viability by 57.5-81.2% |

| MCF-7 | Not explicitly stated, but reduced viability by 57.5-81.2% | |

| MDA-MB-231 | Not explicitly stated, but reduced viability by 57.5-81.2% | |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine (free ligand) | HeLa | 87.74 |

Data sourced from a study on related phthalazine (B143731) derivatives and their copper(II) complexes. nih.govresearchgate.net

These findings suggest that while the basic scaffold of this compound may not possess inherent cytotoxicity, its modification, for instance, through complexation with a metal ion, could unlock significant anti-cancer properties.

Anti-Inflammatory Research

The phthalazinone moiety is present in compounds known to have anti-inflammatory effects. nih.gov However, specific preclinical studies evaluating the anti-inflammatory activity of this compound are not currently available in the reviewed literature. The general anti-inflammatory potential of the phthalazinone class of compounds suggests that this could be a fruitful area for future investigation for this specific molecule.

Neurodegenerative Disease Research

The imidazole (B134444) and phthalazine moieties have been explored in the context of neurodegenerative diseases. For example, some imidazole-containing compounds are being investigated as potential treatments for Alzheimer's disease. rsc.org Furthermore, research into phthalazin-1(2H)-one derivatives has identified novel cholinesterase inhibitors, which are a class of drugs used to manage the symptoms of Alzheimer's disease. rsc.org While this research did not specifically test this compound, it highlights a plausible therapeutic avenue for this compound and its future derivatives. The structural elements of this compound align with features of molecules that have shown activity in preclinical models of neurodegeneration, warranting further investigation.

Anti-Infective Research

The potential of phthalazine derivatives in combating infectious diseases has been explored, though with mixed results for compounds related to this compound. In a study examining the antimicrobial and antifungal properties of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine and its copper(II) complexes, the compounds were found to be devoid of any significant antibacterial or antifungal activity. researchgate.net This suggests that this particular structural framework may not be a promising lead for the development of new anti-infective agents.

Development of Prodrug Strategies for Enhanced Therapeutic Profiles

Prodrug strategies are a well-established approach in drug development to overcome challenges such as poor solubility, limited permeability, and metabolic instability. mdpi.com For a compound like this compound, the development of prodrugs could be a viable strategy to enhance its therapeutic potential.

For instance, if the parent compound exhibits promising in vitro activity but poor pharmacokinetic properties, a prodrug could be designed to improve its absorption and distribution in the body. One common approach is to append a promoiety that increases aqueous solubility, which can be particularly beneficial for intravenous administration. unisi.it Another strategy involves creating a more lipophilic prodrug to enhance its ability to cross cell membranes and the blood-brain barrier, which would be relevant if the compound is pursued for neurological indications. mdpi.com

While no specific prodrugs of this compound have been reported, the successful application of this approach to other heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines, serves as a proof of concept. unisi.it In that case, the synthesis of prodrugs led to improved aqueous solubility and enhanced biological efficacy. unisi.it Future research could explore similar strategies for this compound to optimize its drug-like properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Olaparib |

| 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine |

| Dichloro[2-(1-benzoyl-4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one]copper(II) |

Formulation Research for Investigational Studies

The transition of a promising new chemical entity (NCE) like this compound from discovery to pre-clinical and eventual clinical studies is critically dependent on the development of appropriate formulations. The primary goal of formulation research at this early stage is to ensure consistent and reliable delivery of the compound for in vitro and in vivo investigational studies. This involves overcoming challenges such as poor aqueous solubility, which is common for complex heterocyclic molecules.

Initial formulation efforts would focus on creating simple solutions or suspensions suitable for laboratory research. This typically involves screening a variety of pharmaceutically acceptable excipients to identify those that can enhance the solubility and stability of the compound. For a compound like this compound, which possesses both a basic imidazole ring and a potentially acidic phthalazinone moiety, pH adjustment and the use of co-solvents are common initial strategies.

More advanced formulation strategies may be explored to improve bioavailability for in vivo studies. These can include the development of amorphous solid dispersions, where the compound is molecularly dispersed within a polymer matrix, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS). The selection of a suitable formulation approach is guided by the physicochemical properties of the drug substance and the intended experimental model.